molecular formula C8H16ClNO B3302681 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 918441-58-4

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Cat. No.: B3302681
CAS No.: 918441-58-4
M. Wt: 177.67
InChI Key: IPLBQEHOXUCVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-azabicyclo[321]octan-3-OL hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic structure that belongs to the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the 8-azabicyclo[3.2.1]octane scaffold.

    Introduction of the methyl group: The methyl group is introduced at the 3-position of the bicyclic structure through alkylation reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tropine: Tropine is another tropane alkaloid with a similar bicyclic structure but lacks the methyl group at the 3-position.

    Scopolamine: Scopolamine is a well-known tropane alkaloid with additional functional groups that confer different biological activities.

Uniqueness

3-Methyl-8-azabicyclo[321]octan-3-OL hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQEHOXUCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 6
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.